molecular formula C19H22N4O2 B2584650 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone CAS No. 2176201-30-0

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone

Cat. No.: B2584650
CAS No.: 2176201-30-0
M. Wt: 338.411
InChI Key: ZEYTZSLJOLUZRI-UHFFFAOYSA-N
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Description

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is a synthetic compound based on the dihydropyridopyrimidine core, a scaffold of significant interest in medicinal chemistry and drug discovery. This specific chemical structure is designed for research applications, particularly in the exploration of kinase inhibition. Compounds featuring the 2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin core have been identified in scientific investigations as p38 kinase inhibitors, which are relevant for studying cellular signaling pathways involved in stress and immune responses . The structural motif of this compound class, characterized by the morpholino substitution and the ketone linkage to an aromatic system, is commonly employed to modulate enzyme activity and enhance physicochemical properties. Researchers utilize this and related molecules as valuable chemical tools to probe biological mechanisms, study disease models, and support the development of novel therapeutic agents. The o-tolyl methanone group introduces a specific steric and electronic profile, making it a point of variation for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific research targets.

Properties

IUPAC Name

(2-methylphenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-5-2-3-7-16(14)18(24)23-8-4-6-15-13-20-19(21-17(15)23)22-9-11-25-12-10-22/h2-3,5,7,13H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYTZSLJOLUZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form a Schiff base, which is then cyclized to form the pyrido[2,3-d]pyrimidine core. The morpholine ring is introduced through a nucleophilic substitution reaction, and the o-tolyl group is added via a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium on carbon, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions. Additionally, microwave irradiation and other advanced techniques may be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis Methodologies

The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone typically involves several steps that include:

  • Formation of the Pyrido-Pyrimidine Core : This is achieved through reactions involving pyrimidine derivatives and morpholine.
  • Substitution Reactions : The introduction of the o-tolyl group is performed through electrophilic aromatic substitution or other coupling methods.
  • Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to ensure the purity and confirm the structure.

Kinase Inhibition

Numerous studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases. For instance:

  • Cyclin-dependent Kinases (CDKs) : These kinases are crucial in regulating the cell cycle. Inhibitors targeting CDK2/4/6 have shown promising results in treating cancers such as metastatic breast cancer . The compound's structural features suggest potential efficacy in this area.

Antitumor Activity

Research has demonstrated that derivatives of pyrido-pyrimidines possess significant antitumor properties. The inhibition of specific kinases involved in cancer proliferation pathways can lead to reduced tumor growth and improved therapeutic outcomes .

Anti-inflammatory Effects

Some studies suggest that compounds within this class may also exhibit anti-inflammatory properties by modulating signaling pathways related to inflammation. This could be particularly beneficial in conditions where inflammation exacerbates disease progression.

Case Study 1: CDK Inhibition

A study focused on designing novel CDK inhibitors utilized molecular docking and dynamics simulations to analyze the binding interactions of various pyrido-pyrimidine derivatives with CDK targets. The findings suggested that specific modifications to the core structure could enhance inhibitory potency against CDK2/4/6 kinases .

Case Study 2: Antitumor Efficacy

In vivo studies have shown that certain pyrido-pyrimidine derivatives lead to significant tumor regression in animal models. These studies highlight the importance of structural modifications in enhancing bioactivity against cancer cells .

Mechanism of Action

The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in the context of its antitumor activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with structurally related pyrido-pyrimidine derivatives:

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Method (Reference)
Target Compound Pyrido[2,3-d]pyrimidine 2-Morpholino, 8-(o-tolyl methanone) Morpholine, ketone Likely multi-step cyclization/acylation
4'-(4-Aryl)-6'-phenyl-2'-thioxo-1,3,3',4'-tetrahydro-1'H-spiro[benzo[d]imidazole-2,8'-pyrido[4,3-d]pyrimidine]-5',7'-(2'H,6'H)-dione Spiro pyrido[4,3-d]pyrimidine 2-Thioxo, spiro-benzoimidazole, 4-aryl Thione, spirocyclic Reflux with o-phenylenediamine/piperidine
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine Chromeno[2,3-d]pyrimidine 2-Chlorobenzylidene, 4-hydrazinyl, 2-phenyl Hydrazine, chloroarene Condensation/hydrazine addition
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate Pyrido[2,3-d]pyrimidine 2,4-Dichloro, 8-benzyloxycarbonyl Chlorine, ester Carbobenzylation of pyrido-pyrimidine
(3,5-Dimethyl-1H-pyrrol-2-yl)(o-tolyl)methanone Pyrrole-methanone o-Tolyl, 3,5-dimethylpyrrole Methylpyrrole, ketone Deprotonation/acylation
Key Observations:

Core Diversity: The target compound’s pyrido[2,3-d]pyrimidine core differs from chromeno-pyrimidines (e.g., ) and spiro systems (e.g., ), which may alter conformational flexibility and binding pocket interactions.

The o-tolyl methanone group introduces steric hindrance distinct from para-substituted aryl groups (e.g., ), possibly affecting target selectivity.

Synthetic Routes : The target compound likely requires acylation of a pyrido-pyrimidine intermediate with o-tolyl carbonyl chloride, analogous to methods in , whereas spiro derivatives involve cyclization with binucleophiles like o-phenylenediamine .

Physicochemical and Pharmacological Implications

  • Solubility: Morpholino-containing derivatives (target compound) are expected to exhibit higher solubility than chlorophenyl or thioxo analogs (e.g., ) due to the oxygen-rich morpholine ring.
  • Bioactivity : While specific data for the target compound is unavailable, structurally related pyrido-pyrimidines demonstrate kinase inhibition (e.g., CDK, EGFR) and antimicrobial activity . The o-tolyl group may enhance membrane permeability compared to polar substituents in .

Similarity Analysis (Based on CAS Data )

Compound (CAS No.) Similarity Score Key Differences from Target Compound
Benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate 0.58 Chlorine substituents, benzyl ester (vs. morpholino)
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 0.58 Pyrazolo-pyrimidine core, ethoxyphenyl (vs. o-tolyl)

Biological Activity

The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone is a heterocyclic organic molecule that has attracted attention in medicinal chemistry for its potential biological activities. This compound features a unique structural composition that combines a morpholino group with a pyrido-pyrimidine framework and an o-tolyl substituent. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2

This structure suggests various interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholino and pyrido-pyrimidine moieties are likely to facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism may lead to alterations in cellular processes, including those involved in cancer proliferation and other diseases.

Anticancer Properties

Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. The compound's structural analogs have been shown to inhibit key proteins involved in cancer progression, such as kinases associated with signal transduction pathways critical for tumor growth. For instance, related compounds have demonstrated IC50 values in the nanomolar range against cancer cell lines, suggesting potent inhibitory effects on tumor cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases, which play vital roles in various signaling pathways. The inhibition of these enzymes can disrupt critical cellular functions, leading to apoptosis in cancer cells. For example, studies on similar compounds have reported their effectiveness as inhibitors of IRAK4 and PI3K, both important targets in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit selective cytotoxicity against various cancer cell lines. For example, one study reported significant decreases in metabolic activity in B-cell acute lymphoblastic leukemia (B-ALL) cell lines upon treatment with pyrido-pyrimidine derivatives at concentrations as low as 10 µM . Such findings highlight the potential of this class of compounds in targeted cancer therapies.

Hemolytic Activity Assessment

To evaluate the safety profile of the compound, hemolytic activity was assessed using human blood samples. Results indicated no significant hemolysis at concentrations ranging from 1 to 10 µM, suggesting a favorable safety profile for further therapeutic development .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesNotable Activities
This compoundMorpholino group; pyrido-pyrimidine coreAnticancer activity; kinase inhibition
N-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)benzamideSimilar heterocyclic structureInhibitory effects on specific kinases
Thiazolopyridine AV25RRelated heterocyclic compoundSelective anti-proliferative effects on lymphoma cell lines

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological activity?

The compound contains a pyrido[2,3-d]pyrimidine core fused with a morpholino group and an o-tolyl methanone substituent. The morpholine ring enhances solubility and may modulate kinase selectivity by influencing hydrogen-bonding interactions. The dihydropyrido-pyrimidine scaffold is a common pharmacophore in kinase inhibitors, where the planar structure facilitates ATP-binding pocket interactions .

Q. What synthetic routes are recommended for preparing this compound, and what are critical optimization steps?

A plausible route involves cyclocondensation of substituted pyrimidine precursors with morpholine derivatives. Key steps include:

  • Reflux conditions for ring closure (e.g., ethanol/KOH, as used in oxadiazole synthesis ).
  • Selective reduction of the pyridine ring to the dihydro form using catalysts like Pd/C under hydrogen.
  • Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and validation by HPLC (≥98% purity, as in PD-173952 analogs ).

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Conduct accelerated stability studies in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation by LC-MS.
  • Evaluate photostability under UV/visible light (ICH Q1B guidelines).
  • Store at –20°C in anhydrous DMSO to prevent hydrolysis of the morpholino group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved kinase selectivity?

Use molecular docking (e.g., Discovery Studio) to predict binding modes in kinase ATP pockets. For example:

  • Compare interactions with p38α MAPK (as in pamapimod ) versus off-target kinases.
  • Modify the o-tolyl group to reduce steric clashes or enhance π-π stacking.
  • Validate predictions with free-energy perturbation (FEP) calculations .

Q. What experimental strategies resolve contradictory data in kinase inhibition assays?

  • Orthogonal assays : Combine biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-kinase profiling) assays to confirm target engagement.
  • Counter-screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to rule out pan-kinase activity.
  • Structural analysis : Co-crystallize the compound with the target kinase to verify binding pose discrepancies .

Q. How can researchers optimize solubility without compromising target affinity?

  • Introduce polar substituents (e.g., hydroxyl, amine) on the o-tolyl group.
  • Use amorphous solid dispersion techniques with polymers like HPMCAS to enhance dissolution.
  • Validate solubility via shake-flask method (USP <1059>) and correlate with logP values (predicted via ChemAxon) .

Data Analysis & Validation

Q. What analytical methods are critical for characterizing this compound’s purity and structure?

  • HPLC : Use a C18 column (5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% TFA) .
  • NMR : Confirm regiochemistry via ¹H-¹H COSY and NOESY (e.g., morpholino proton coupling patterns).
  • HRMS : Validate molecular weight (e.g., ESI+, m/z calculated for C₂₃H₂₆N₄O₂: 390.20) .

Q. How should contradictory cytotoxicity results between 2D and 3D cell models be interpreted?

  • 3D spheroids better mimic tumor microenvironments, where hypoxia and nutrient gradients alter compound penetration.
  • Perform multiparametric analysis (e.g., live/dead staining, ATP content) to differentiate cytostatic vs. cytotoxic effects.
  • Cross-reference with pharmacokinetic data (e.g., plasma protein binding) .

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